1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile
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Overview
Description
1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile is a chemical compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, featuring an aziridine ring attached to a but-2-en-2-yl group and a cyano group at the second position of the aziridine ring. Aziridines are known for their high reactivity due to ring strain, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of 1,2-diaminoalkanes with suitable alkylating agents. The reaction typically requires a strong base to deprotonate the amine, followed by the addition of an alkyl halide to form the aziridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, leading to the formation of various substituted aziridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Aziridine-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aziridines.
Scientific Research Applications
1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile has several scientific research applications across different fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition and protein interactions.
Industry: Its high reactivity makes it valuable in the production of polymers and other industrial chemicals.
Mechanism of Action
1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile is compared with other similar aziridine compounds, such as aziridine-2-carboxylic acid derivatives and azetidines. While these compounds share structural similarities, this compound is unique in its specific substituents and reactivity profile. This uniqueness allows it to be used in specific applications where other aziridines may not be suitable.
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives
Azetidines
Other substituted aziridines
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c1-3-6(2)9-5-7(9)4-8/h3,7H,5H2,1-2H3/b6-3- |
InChI Key |
WDUWGPZWRVTMJM-UTCJRWHESA-N |
Isomeric SMILES |
C/C=C(/C)\N1CC1C#N |
Canonical SMILES |
CC=C(C)N1CC1C#N |
Origin of Product |
United States |
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